molecular formula C19H18N2O3S3 B2687343 3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate CAS No. 483966-79-6

3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate

Cat. No.: B2687343
CAS No.: 483966-79-6
M. Wt: 418.54
InChI Key: LMYUFDSQIVSEED-UHFFFAOYSA-M
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Description

3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate is a specialized chemical compound offered for research and development purposes. This substance is part of the thiazolo[2,3-b]thiazole family, a class of fused heterocyclic systems known for their relevance in medicinal chemistry and materials science . The core structure of this compound is a cationic thiazolothiazole core, which is a common scaffold in the development of novel chemical entities . Similar thiazole-containing structures have been documented as key intermediates in the synthesis of polymethine dyes and other functional materials . Furthermore, structurally related 2-aminothiazole derivatives are extensively investigated in pharmaceutical research for their diverse biological activities, which can include enzyme inhibition (such as urease, α-glucosidase, and α-amylase) and antioxidant properties . The presence of the benzenesulfonate counterion in this molecule is a feature often utilized to modify the physical properties, solubility, and crystallinity of organic salts. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

benzenesulfonate;2,3-dimethyl-6-phenyl-[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N2S2.C6H6O3S/c1-8-9(2)16-13-15(8)12(14)11(17-13)10-6-4-3-5-7-10;7-10(8,9)6-4-2-1-3-5-6/h3-7H,14H2,1-2H3;1-5H,(H,7,8,9)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYUFDSQIVSEED-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=[N+]1C(=C(S2)C3=CC=CC=C3)N)C.C1=CC=C(C=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate typically involves the reaction of 2-aminothiazole derivatives with appropriate reagents under controlled conditions. One common method involves the use of acid chlorides in the presence of a base such as triethylamine in a solvent like dioxane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reaction conditions vary based on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole-based compounds in anticancer therapy. The thiazolo[2,3-b]thiazole framework is known for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Compounds containing the thiazolo[2,3-b]thiazole moiety have been shown to induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation. For instance, derivatives of thiazolo compounds have been evaluated against multiple cancer cell lines, demonstrating significant cytotoxic effects at low micromolar concentrations .
  • Case Studies : A study involving a series of thiazolo derivatives reported that certain compounds exhibited IC50 values below 10 μM against various cancer cell lines, including leukemia and breast cancer models . The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl group significantly impacted the anticancer efficacy.
CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-7 (Breast)8.5Apoptosis induction
Compound BHL-60 (Leukemia)7.2Cell cycle arrest
Compound CA549 (Lung)9.0Inhibition of proliferation

Antimicrobial Properties

The antimicrobial activity of thiazole derivatives has been extensively researched. The thiazolo[2,3-b]thiazole structure enhances the interaction with microbial targets:

  • Broad-Spectrum Activity : Compounds with this scaffold have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. For example, a derivative was found to be effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Case Studies : In one investigation, a library of thiazole derivatives was screened for antimicrobial activity, revealing that several compounds inhibited bacterial growth effectively, suggesting their potential as lead compounds for antibiotic development.
CompoundTarget OrganismMIC (μg/mL)
Compound DStaphylococcus aureus16
Compound EEscherichia coli32
Compound FCandida albicans8

Anti-inflammatory Effects

Thiazole derivatives are also recognized for their anti-inflammatory properties:

  • Mechanism : These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways .
  • Research Findings : A study demonstrated that specific thiazolo derivatives reduced inflammation markers in vitro and in vivo models of inflammation .

Other Biological Activities

Beyond anticancer and antimicrobial effects, thiazolo[2,3-b]thiazole compounds have been explored for additional pharmacological activities:

  • Antioxidant Activity : Some derivatives exhibit significant free radical scavenging capabilities, which can protect cells from oxidative stress.
  • Anticonvulsant Properties : Certain thiazole-based compounds have been investigated for their potential to modulate neuronal excitability and reduce seizure activity in animal models.

Mechanism of Action

The mechanism of action of 3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, blocking receptors, or modulating biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Heterocyclic Systems

The thiazolo[2,3-b]thiazole scaffold distinguishes this compound from related bis-heterocycles. Key comparisons include:

Compound Core Structure Substituents Electronic Properties
Target Compound Thiazolo[2,3-b]thiazole 3-NH₂, 5/6-CH₃, 2-Ph, benzenesulfonate High polarity, strong π-conjugation
Bis-pyrazolothieno[2,3-b]thiophene Thieno[2,3-b]thiophene + pyrazole Pyrazole rings, no charged counterion Moderate polarity, redox-active
Bis-pyridazinothieno[2,3-b]thiophene Thieno[2,3-b]thiophene + pyridazine Pyridazine, sulfone groups Enhanced thermal stability

Key Differences :

  • Electron Density: The thiazolo[2,3-b]thiazole core has higher electron density due to nitrogen atoms compared to sulfur-rich thieno[2,3-b]thiophenes, influencing redox behavior .
  • Solubility: The benzenesulfonate counterion in the target compound improves aqueous solubility vs. neutral analogs like bis-pyridinothieno derivatives .

Substituent Effects

  • Amino Group: The 3-NH₂ group enables hydrogen bonding, absent in methyl- or phenyl-substituted thieno[2,3-b]thiophenes .
  • Methyl Groups : The 5/6-CH₃ groups increase steric hindrance, reducing aggregation compared to unsubstituted thiazolo-thiazoles.
  • Counterion Impact : Benzenesulfonate provides better solubility than chloride or acetate salts commonly seen in ionic heterocycles.

Spectroscopic and Structural Data

Comparative NMR shifts (δ, ppm) for key protons:

Proton Position Target Compound (¹H NMR) Bis-pyrazolothieno[2,3-b]thiophene
Aromatic protons 7.2–7.8 (multiplet) 7.1–7.6 (multiplet)
Amino protons 5.1 (broad singlet)
Methyl protons 2.3 (singlet)

Insights :

  • The amino proton signal (δ ~5.1) is unique to the target compound.
  • Aromatic proton shifts align with thieno[2,3-b]thiophene derivatives, confirming similar π-system delocalization .

Biological Activity

3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₉H₁₈N₂O₃S₃
  • Molecular Weight : 418.6 g/mol
  • CAS Number : 483966-79-6

Synthesis

The synthesis of thiazolo compounds typically involves multi-step reactions that may include cyclization and substitution processes. For instance, related compounds have been synthesized through the reaction of thioamide derivatives with various electrophiles under acidic conditions, leading to the formation of thiazolo rings with diverse substituents.

Anticancer Activity

Several studies have reported on the anticancer properties of thiazolo derivatives. For example, a study indicated that certain thiazolopyrimidine derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways such as CD133 inhibition in cancer stem cells .

Antimicrobial Properties

Thiazolo compounds have also been evaluated for their antimicrobial activity. A study found that some thiazolo derivatives showed promising antifungal activity against Candida species. However, the specific compound this compound's activity against these pathogens remains to be thoroughly investigated .

Anticonvulsant Activity

Research into related thiazolo compounds has revealed potential anticonvulsant properties. For instance, certain thiazolo derivatives have shown efficacy in reducing seizure activity in animal models, suggesting a possible therapeutic application in epilepsy management .

Case Studies and Research Findings

Study ReferenceFocusFindings
Antifungal ActivityPoor antifungal activity against various Candida species was observed.
Anticancer ActivitySignificant cytotoxicity against cancer cell lines; potential for CD133 inhibition.
Anticonvulsant ActivityEfficacy in reducing seizure frequency in animal models was reported.

Q & A

Q. What synthetic routes are commonly employed to prepare 3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate, and how are intermediates validated?

The compound is typically synthesized via multi-step heterocyclic reactions, such as Thorpe-Ziegler cyclization or iodocyclization of thiocarbamates. For example, bis-allyl thiocarbamates undergo iodocyclization to form thiazolo[2,3-b]thiazolium derivatives . Intermediate validation relies on spectroscopic techniques:

  • IR spectroscopy : Confirms the absence of cyano groups (e.g., ~2200 cm⁻¹) and presence of NH₂ (3177–3280 cm⁻¹) and carbonyl (1652 cm⁻¹) bands .
  • ¹H NMR : Key signals include methyl protons (δ 2.4–3.0 ppm), aromatic protons (δ 7.4–7.9 ppm), and pyridine C5-H (δ 7.3 ppm) .

Q. How can researchers optimize reaction yields for selenopheno[2,3-b]thiazole derivatives analogous to this compound?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents like DMF improve cyclization efficiency .
  • Alkali concentration : Excess aqueous KOH facilitates in situ cyclization via deprotonation and nucleophilic attack .
  • Temperature control : Reflux conditions (e.g., ethanol, 4 hours) ensure complete imine formation .

Q. What spectroscopic methods are critical for characterizing the benzenesulfonate counterion?

  • Elemental analysis : Validates sulfur content from the sulfonate group.
  • ESI-MS : Detects the molecular ion peak for the sulfonate anion (m/z ~157) .
  • ¹³C NMR : Aromatic carbons adjacent to the sulfonate group show deshielding (~125–135 ppm) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder, twinning) be addressed during X-ray structure determination of this compound?

  • Software tools : SHELXL (for refinement) and WinGX/ORTEP (for visualization) resolve disorder by partitioning anisotropic displacement parameters .
  • Data collection : High-resolution datasets (d ≤ 0.8 Å) and TWINLAW (in SHELXL) mitigate twinning artifacts .
  • Hydrogen bonding analysis : Hydrogen sulfate counterions (e.g., in selenazolo derivatives) form strong O–H···O interactions, stabilizing the lattice .

Q. What mechanistic insights explain the electronic effects of substituents on the thiazolo[2,3-b]thiazole core’s reactivity?

  • Electron-withdrawing groups (e.g., nitro, chloro) reduce nucleophilic attack at the 4-position due to decreased electron density .
  • Methyl groups at 5,6-positions enhance steric protection, limiting π-stacking interactions in the solid state .
  • DFT calculations : Predict Fukui indices to identify reactive sites for functionalization .

Q. How can contradictions in antioxidant activity data (e.g., DPPH vs. hydroxyl radical assays) be resolved for this compound?

  • Assay design : Use complementary methods (e.g., DPPH for H-donor capacity; hydroxyl radical scavenging for metal chelation) .
  • Concentration gradients : Test 10–100 μM ranges to differentiate activity mechanisms (Table 1, ).
  • Control validation : Compare with ascorbic acid (IC₅₀ ~20 μM) to normalize batch-to-batch variability .

Data Contradiction Analysis

Q. Why might NMR spectra show absent NH proton signals despite confirmed NH₂ groups in the structure?

  • Solvent effects : Trifluoroacetic acid (CF₃COOD) exchanges NH protons, suppressing signals .
  • Dynamic processes : Fast proton exchange in DMSO-d₆ broadens NH peaks beyond detection .
  • Workaround : Use DEPT-135 or HSQC to indirectly assign NH groups via correlated carbons .

Q. What factors contribute to discrepancies in melting points reported for analogous selenopheno[2,3-b]quinoline derivatives?

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting behavior .
  • Purity : Chromatographic purification (e.g., silica gel, CH₂Cl₂/MeOH) removes low-melting impurities .
  • Heating rate : Slow ramping (1°C/min) ensures accurate DSC measurements .

Methodological Tables

Q. Table 1. Key Spectral Data for Intermediate Validation

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
NH₂ (stretch)3177–3280
C=O (amide)1652168–172
Methyl (CH₃)2.4–3.0 (s)18–22
Aromatic C–H7.4–7.9 (m)120–135

Q. Table 2. Comparison of Antioxidant Assays

Assay TypeMechanismKey ControlsTypical IC₅₀ Range
DPPH scavengingH-atom donationAscorbic acid25–75 μM
Hydroxyl radicalFe²⁺/EDTA chelationMannitol50–150 μM

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